![molecular formula C21H19NO B11175559 n-(1-Phenylethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11175559.png)
n-(1-Phenylethyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylethyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a carboxamide group attached to a biphenyl structure, which is further substituted with a phenylethyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethyl)-[1,1’-biphenyl]-4-carboxamide typically involves the condensation of 4-aminodiphenylamine with acetophenone in the presence of an acidic catalyst. This reaction proceeds through the formation of an intermediate, N-(1-phenylethylidene)-N’-phenyl-1,4-phenylenediamine, which is subsequently hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylethyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The biphenyl structure allows for various substitution reactions, where different substituents can replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the biphenyl structure.
Scientific Research Applications
N-(1-Phenylethyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(1-Phenylethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenylethyl)maleimide: This compound shares a similar phenylethyl group but differs in the presence of a maleimide group instead of a carboxamide group.
N-(1-Phenylethyl)-N’-phenyl-1,4-phenylenediamine: This compound has a similar biphenyl structure but includes an additional phenyl group attached to the nitrogen atom.
Uniqueness
N-(1-Phenylethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of a biphenyl structure with a carboxamide group and a phenylethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C21H19NO |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-phenyl-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C21H19NO/c1-16(17-8-4-2-5-9-17)22-21(23)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-16H,1H3,(H,22,23) |
InChI Key |
HZZXDIZIBVDEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175480.png)
![9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175486.png)
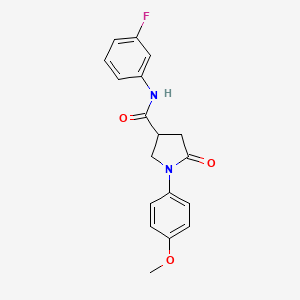
![2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11175497.png)
![N-(4-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11175505.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-phenylbutanamide](/img/structure/B11175523.png)
acetate](/img/structure/B11175527.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}benzamide](/img/structure/B11175531.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B11175533.png)
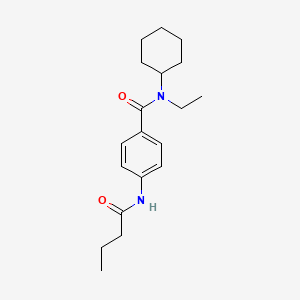
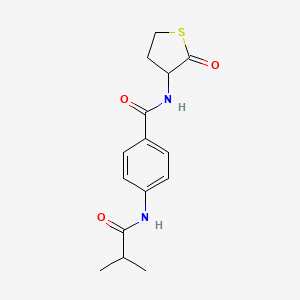
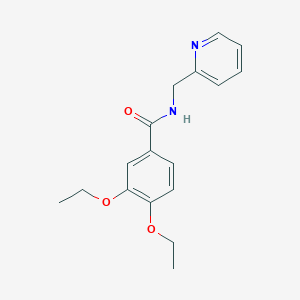
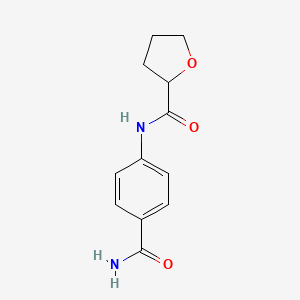
![N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175578.png)
